molecular formula C47H85O19P3 B1233934 Phosphatidylinositol 4,5-bisphosphate CAS No. 245126-95-8

Phosphatidylinositol 4,5-bisphosphate

Cat. No.: B1233934
CAS No.: 245126-95-8
M. Wt: 1047.1 g/mol
InChI Key: CNWINRVXAYPOMW-FCNJXWMTSA-N
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Chemical Reactions Analysis

Phosphatidylinositol 4,5-bisphosphate undergoes several types of chemical reactions, including hydrolysis and phosphorylation. One of the key reactions is the hydrolysis catalyzed by phospholipase C, which generates inositol 1,4,5-trisphosphate and diacylglycerol . These reactions typically occur under physiological conditions and are crucial for signal transduction pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H85O19P3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58)/b13-11-,19-17-,24-22-,30-28-/t39-,42-,43+,44+,45-,46-,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWINRVXAYPOMW-FCNJXWMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H85O19P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420578
Record name Brain PI(4,5)P2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1047.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245126-95-8
Record name 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol-4,5-bisphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245126-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brain PI(4,5)P2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHATIDYLINOSITOL 4,5-BISPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7FUW76X2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphatidylinositol 4,5-bisphosphate
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Phosphatidylinositol 4,5-bisphosphate
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Phosphatidylinositol 4,5-bisphosphate
Reactant of Route 4
Phosphatidylinositol 4,5-bisphosphate
Reactant of Route 5
Phosphatidylinositol 4,5-bisphosphate
Reactant of Route 6
Phosphatidylinositol 4,5-bisphosphate
Customer
Q & A

Q1: How does brain PI(4,5)P2 interact with model membranes, and what influences its partitioning behavior?

A1: The research abstract states that brain PI(4,5)P2 readily incorporates into model membranes []. Its partitioning from an aqueous solution into a bilayer favors liquid-disordered membranes over liquid-ordered ones []. This suggests that the physical state of the membrane influences how readily brain PI(4,5)P2 will incorporate itself. Further research is ongoing to determine if factors like lipid composition, acyl chain structure, or cholesterol concentration impact this partitioning behavior [].

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